molecular formula C17H13ClFNO3S2 B6127577 METHYL 2-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-AMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE

METHYL 2-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-AMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B6127577
M. Wt: 397.9 g/mol
InChI Key: YMGGCJUOCWEWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-AMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and a thiophene ring, which is another sulfur-containing heterocycle. The compound also contains various functional groups, including a methyl ester, an amide, and halogen substituents (chlorine and fluorine).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-AMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzothiophene Ring: This step involves the cyclization of a suitable precursor to form the benzothiophene ring. Common reagents used in this step include sulfur sources and cyclization agents.

    Introduction of Halogen Substituents: Chlorine and fluorine atoms are introduced into the benzothiophene ring through halogenation reactions. Reagents such as chlorine gas or fluorine-containing compounds are used.

    Formation of the Thiophene Ring: The thiophene ring is synthesized separately and then coupled with the benzothiophene ring through a series of reactions.

    Amidation and Esterification: The final steps involve the introduction of the amide and ester functional groups. This is achieved through amidation and esterification reactions using appropriate reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial production may involve continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-AMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Halogen substituents (chlorine and fluorine) can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace halogen atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

METHYL 2-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-AMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and functional groups make it valuable in organic synthesis and medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL 2-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-AMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s amide and ester functional groups, along with its halogen substituents, play a crucial role in its binding to biological targets. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

METHYL 2-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-AMIDO)-5-ETHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    METHYL 2-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-AMIDO)-4,5-DIMETHOXYBENZOATE: This compound has a similar benzothiophene structure but differs in the substitution pattern on the thiophene ring.

    METHYL 2-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-AMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE: This compound has a methyl group instead of an ethyl group on the thiophene ring.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-5-ethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO3S2/c1-3-9-7-11(17(22)23-2)16(24-9)20-15(21)14-13(18)10-5-4-8(19)6-12(10)25-14/h4-7H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGGCJUOCWEWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.